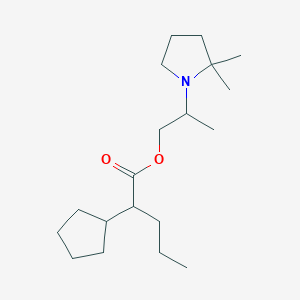
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a dimethyl group and a propyl chain, which is further connected to a cyclopentylpentanoate ester. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Substitution with Dimethyl Groups:
Esterification: The final step involves the esterification of the pyrrolidine derivative with 2-cyclopentylpentanoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves reacting the acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and improve yield.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common catalysts include strong acids like sulfuric acid or Lewis acids, while solvents such as toluene or dichloromethane may be used to dissolve reactants and control reaction temperature.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the ester moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, or other nucleophilic species can be used in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
- 2-(2,2-Dimethyl-1-pyrrolidinyl)ethyl 2-cyclopentylpentanoate
- 2-(2,2-Dimethyl-1-pyrrolidinyl)methyl 2-cyclopentylpentanoate
Uniqueness
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate is unique due to its specific ester linkage and the presence of both a cyclopentyl and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
Chemical Structure and Properties
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate is an organic compound that belongs to the class of esters. Its structure can be analyzed as follows:
- Molecular Formula : C17H32N2O2
- Molecular Weight : 288.46 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring, which is known for its biological activity, particularly in pharmacology.
The biological activity of compounds similar to this compound often involves modulation of neurotransmitter systems. Pyrrolidine derivatives are noted for their potential effects on the central nervous system (CNS), including:
- Receptor Interaction : Many pyrrolidine compounds act as agonists or antagonists at various neurotransmitter receptors, such as dopaminergic and serotonergic receptors.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability.
Case Studies and Research Findings
While specific studies on this exact compound may be limited, research on related pyrrolidine derivatives has shown promising results:
- Antidepressant Effects : A study indicated that certain pyrrolidine derivatives exhibited significant antidepressant-like effects in animal models by enhancing serotonin levels in the brain.
- Neuroprotective Properties : Research has demonstrated that some compounds with a similar structure provide neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
- Analgesic Activity : Pyrrolidine-based compounds have been reported to possess analgesic properties, potentially by modulating pain pathways in the CNS.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine | Pyrrolidine | CNS modulation, potential antidepressant effects |
| 1-Pyrrolidinyl-3-methylbutan-1-one | 1-Pyrrolidinyl | Analgesic properties, receptor modulation |
| 4-Methylpyrrolidine | 4-Methylpyrrolidine | Neuroprotective effects |
Safety and Toxicology
As with many organic compounds, understanding the safety profile is crucial. Preliminary studies suggest that while many pyrrolidine derivatives exhibit beneficial biological activities, they may also present toxicity at higher doses or with prolonged exposure.
属性
CAS 编号 |
2898-02-4 |
|---|---|
分子式 |
C19H35NO2 |
分子量 |
309.5 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpyrrolidin-1-yl)propyl 2-cyclopentylpentanoate |
InChI |
InChI=1S/C19H35NO2/c1-5-9-17(16-10-6-7-11-16)18(21)22-14-15(2)20-13-8-12-19(20,3)4/h15-17H,5-14H2,1-4H3 |
InChI 键 |
NTBPXKZNWNXUIX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1CCCC1)C(=O)OCC(C)N2CCCC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















